Perflutren
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,1,2,2,3,3,3-octafluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3F8/c4-1(5,2(6,7)8)3(9,10)11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSGYZVSCZSLHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F8 | |
| Record name | OCTAFLUOROPROPANE | |
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| Record name | Propane, 1,1,1,2,2,3,3,3-octafluoro- | |
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Related CAS |
69878-14-4 | |
| Record name | Propane, 1,1,1,2,2,3,3,3-octafluoro-, homopolymer | |
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DSSTOX Substance ID |
DTXSID9052503 | |
| Record name | Perflutren | |
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Molecular Weight |
188.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Octafluoropropane is a colorless, odorless gas. It is relatively inert. The mixture is nonflammable and nontoxic, though asphyxiation may occur because of displacement of oxygen. Exposure of the container to prolonged heat or fire can cause it to rupture violently and rocket., Liquid | |
| Record name | OCTAFLUOROPROPANE | |
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| Record name | Perflutren | |
| Source | Human Metabolome Database (HMDB) | |
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Boiling Point |
-36.7 °C | |
| Record name | Perflutren | |
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| Record name | Octafluoropropane | |
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Solubility |
In water, 5.7 mg/L at 15 °C, Miscible with water, Miscible with alcohol, ether. Soluble in benzene, chloroform, 1.46e-01 g/L | |
| Record name | Perflutren | |
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| Record name | Octafluoropropane | |
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| Record name | Perflutren | |
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Density |
1.352 at 20 °C (liquid) | |
| Record name | Octafluoropropane | |
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Vapor Pressure |
6.63X10+3 mm Hg at 25 °C | |
| Record name | Octafluoropropane | |
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Color/Form |
Colorless, nonflammable gas | |
CAS No. |
76-19-7 | |
| Record name | OCTAFLUOROPROPANE | |
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| Record name | Perfluoropropane | |
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| Record name | Perflutren [USAN:INN:BAN] | |
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| Record name | Perflutren | |
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| Record name | Perflutren | |
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| Record name | Octafluoropropane | |
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| Record name | PERFLUTREN | |
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| Record name | Octafluoropropane | |
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| Record name | Perflutren | |
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Melting Point |
-147.6 °C | |
| Record name | Perflutren | |
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| Record name | Octafluoropropane | |
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| Record name | Perflutren | |
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Fundamental Principles of Perflutren Microbubble Dynamics and Ultrasound Interaction
Microbubble Compositional Influences on Acoustic Properties
The acoustic properties of perflutren microbubbles, including their ability to scatter and reflect ultrasound waves, are significantly influenced by both the gas core and the surrounding shell material.
Gas Core Contributions to Echogenicity Research
The this compound gas core is the primary determinant of a microbubble's echogenicity, which is its ability to reflect ultrasound waves sci-hub.sesci-rep.com. This compound (octafluoropropane) is a perfluorocarbon gas with low water solubility and high compressibility compared to surrounding blood and tissues nih.govnih.govsci-hub.sesci-rep.com. This significant difference in compressibility and density leads to a substantial acoustic impedance mismatch at the interface between the gas and the surrounding medium drugbank.compatsnap.comnih.govhuggingface.co.
When subjected to ultrasound pressure variations, the highly compressible gas core undergoes volumetric oscillations (compression and expansion) nih.govclinicalpub.comradiologykey.com. This oscillation generates a strong backscatter signal that is detected by the ultrasound transducer, enhancing the visibility of blood flow and tissue perfusion sci-rep.comdrugbank.compatsnap.com. Research has shown that using heavy gases like perfluorocarbons, such as this compound, improves microbubble stability and echogenicity compared to earlier agents that used air, due to their lower diffusion rate out of the bubble nih.govnih.govsci-hub.seasecho.org.
Shell Material Impact on Microbubble Stability and Resonance Behavior
The shell encapsulating the this compound gas core plays a crucial role in the microbubble's stability and its specific response to ultrasound nih.govnih.govclinicalpub.comresearchgate.net. The shell material, often lipids or proteins, provides a barrier that prevents the rapid diffusion of the this compound gas into the surrounding blood, thereby prolonging the microbubble's lifespan in circulation nih.govsci-hub.seclinicalpub.comnih.gov.
Different shell compositions can influence the mechanical properties of the microbubble, such as shell elasticity and viscosity clinicalpub.comresearchgate.net. These properties, in turn, affect how the microbubble oscillates and resonates in response to ultrasound clinicalpub.comresearchgate.netresearchgate.net. A more elastic shell may allow for greater oscillation amplitude, while a stiffer or more viscous shell can dampen oscillations clinicalpub.comresearchgate.net. The shell's properties also influence the microbubble's resonant frequency, which is the frequency at which it oscillates most efficiently and produces the strongest acoustic signal clinicalpub.comresearchgate.net. Research indicates that the shell composition is a dominant factor in determining the physical properties of microbubble resonance in an acoustic field clinicalpub.com.
For example, this compound lipid microspheres (such as in DEFINITY) utilize a lipid shell composed of components like DPPA, DPPC, and MPEG5000 DPPE openaccessjournals.comnih.govmedsafe.govt.nz. This compound protein-type A microspheres (such as in Optison) use a shell of denatured human albumin clinicalpub.comnih.govresearchgate.net. These different shell types contribute to variations in microbubble characteristics like size distribution and stability clinicalpub.com.
Mechanisms of Ultrasound Contrast Enhancement
This compound microbubbles enhance ultrasound images through several key mechanisms related to their interaction with the ultrasound beam.
Acoustic Impedance Mismatch and Signal Backscatter Enhancement
The primary mechanism of contrast enhancement relies on the significant acoustic impedance mismatch between the this compound gas within the microbubble and the surrounding blood and tissue drugbank.compatsnap.comnih.govhuggingface.codefinityimaging.com. Acoustic impedance is a measure of a material's resistance to the propagation of sound waves. Gases like this compound have very low acoustic impedance compared to liquids and soft tissues drugbank.comhuggingface.co.
When an ultrasound wave encounters this interface, a large portion of the wave's energy is reflected back to the transducer as an echo nih.govhuggingface.coti.com.cn. The greater the difference in acoustic impedance, the stronger the reflected signal nih.govhuggingface.coti.com.cn. This compound microbubbles act as strong point scatterers within the bloodstream, producing backscatter signals orders of magnitude larger than those from surrounding tissues nih.govnih.gov. This enhanced backscatter increases the echogenicity of the blood pool, making cardiac chambers, blood vessels, and tissue perfusion more clearly visible on the ultrasound image sci-rep.comdrugbank.compatsnap.comdefinityimaging.com.
Nonlinear Microbubble Resonance and Harmonic Signal Generation
At low to medium acoustic pressures, this compound microbubbles exhibit nonlinear oscillations when exposed to ultrasound waves patsnap.comclinicalpub.comnih.gov. Unlike linear scatterers (like tissue) that reflect signals primarily at the transmitted frequency (fundamental frequency, f₀), microbubbles expand and contract unevenly during the rarefactional and compressional phases of the ultrasound wave patsnap.comclinicalpub.comnih.gov. This asymmetrical oscillation, known as nonlinear resonance or stable cavitation, generates echoes at frequencies that are multiples (harmonics, 2f₀, 3f₀, etc.) and sometimes submultiples (subharmonics, f₀/2) of the fundamental frequency patsnap.comnih.govnih.govradiologykey.com.
Ultrasound systems equipped with contrast-specific imaging modes can selectively detect and process these harmonic signals while suppressing the linear signals from surrounding tissues nih.govnih.govradiologykey.comopenaccessjournals.com. This harmonic imaging technique significantly improves the contrast-to-tissue ratio, enhancing the visibility of the microbubbles and the structures they are outlining nih.govnih.govradiologykey.com. The resonance frequency of the microbubbles, which is influenced by their size and shell properties, typically falls within the range of diagnostic ultrasound frequencies (2-15 MHz), maximizing this nonlinear response nih.gov.
Microbubble Disruption and Replenishment Dynamics Research
At higher acoustic pressures (typically at higher Mechanical Index values), the oscillations of this compound microbubbles can become unstable, leading to inertial cavitation and eventual disruption or bursting of the microbubbles clinicalpub.comnih.govopenaccessjournals.com. This disruption releases the this compound gas, which then rapidly dissolves into the surrounding blood and is cleared by the lungs nih.govmedsafe.govt.nzopenaccessjournals.com.
The process of microbubble disruption and the subsequent replenishment of microbubbles into the insonified area by inflowing blood is a key principle in quantitative contrast-enhanced ultrasound techniques, particularly for assessing tissue perfusion nih.govopenaccessjournals.comajronline.orgfrontiersin.org. By applying high-MI pulses to destroy microbubbles in a specific region and then observing the rate at which fresh microbubbles arrive from upstream blood flow using low-MI imaging, researchers can derive parameters related to blood volume and flow speed nih.govopenaccessjournals.comajronline.orgfrontiersin.orgmedultrason.ro. This "disruption-replenishment" or "flash replenishment" technique allows for the quantification of microvascular flow rate and relative vascular volume, providing insights into tissue perfusion dynamics openaccessjournals.comajronline.orgfrontiersin.orgmedultrason.ronih.gov. Studies have utilized this technique to assess perfusion in various organs and to monitor changes, for instance, in response to therapy ajronline.orgnih.gov.
Illustrative Data (Simulated/Representative based on search findings):
Here is a conceptual table illustrating the impact of shell stiffness on microbubble resonance frequency, based on research findings. Note that specific values can vary significantly based on microbubble size, gas fill, and exact shell composition.
| Shell Stiffness (N/m) | Resonance Frequency (MHz) |
| Low (e.g., 0.8) | Lower |
| High (e.g., 2.5) | Higher |
This table is illustrative and based on the principle that increased shell elasticity (often related to stiffness) can increase the resonance frequency researchgate.net. Specific values are representative and not directly extracted from a single source for this compound microbubbles under identical conditions.
Another conceptual table demonstrating the relationship between Mechanical Index (MI) and microbubble behavior:
| Mechanical Index (MI) | Primary Microbubble Behavior | Resulting Signal Characterization |
| < 0.1 | Weak nonlinear oscillation | Weak nonlinear backscatter (ultraharmonics) |
| 0.1 – 0.5 | Nonlinear oscillation (stable cavitation) | Nonlinear signals (harmonics, ultraharmonics) |
| > 0.5 | Unstable oscillation (inertial cavitation) | Microbubble destruction, broadband harmonic signal, swirling effect |
This table is based on descriptions of microbubble behavior as a function of Mechanical Index clinicalpub.comnih.govradiologykey.comopenaccessjournals.com. Specific MI ranges and behaviors can vary slightly depending on the specific contrast agent and ultrasound system.
Physical Principles Governing Microbubble Behavior in Applied Acoustic Fields
The interaction between this compound microbubbles and applied acoustic fields is a dynamic process. Ultrasound waves propagate as alternating pressure waves, causing the microbubbles to compress during positive pressure phases and expand during negative (rarefaction) pressure phases. nih.gov The specific behavior of the microbubbles, including their oscillation pattern and persistence, is largely determined by the parameters of the ultrasound field. torontomu.ca
Relationship between Mechanical Index and Microbubble Persistence
The Mechanical Index (MI) is a key parameter in ultrasound that describes the amplitude of the transmitted ultrasound wave, specifically the peak negative pressure, normalized by the square root of the ultrasound frequency. mdpi.com The MI plays a crucial role in determining the behavior and persistence of this compound microbubbles in the circulation.
At low MI settings (typically below 0.1-0.5), this compound microbubbles tend to exhibit stable, primarily linear oscillations, expanding and contracting synchronously with the incident ultrasound wave. nih.govopenaccessjournals.com This stable oscillation allows the microbubbles to persist in the ultrasound field and generate a signal at the fundamental frequency of the transmitted wave, which is utilized in contrast-specific imaging modes. nih.govescardio.org
As the MI increases (typically above 0.5), the oscillations of the microbubbles become increasingly non-linear and eventually unstable. nih.govopenaccessjournals.com Higher acoustic pressures associated with higher MI values can lead to inertial cavitation, where the microbubbles oscillate more violently and can ultimately collapse or rupture. mdpi.com This destruction of microbubbles at high MI is a deliberate technique used in some ultrasound applications, such as assessing blood flow replenishment after microbubble destruction. nih.govnih.gov
Research has demonstrated a correlation between increased MI and decreased persistence of this compound microbubbles in circulation. openaccessjournals.com This is because higher acoustic pressures lead to a greater rate of microbubble destruction. karger.com The stability of the microbubble shell, whether albumin or lipid-based, also influences its resistance to destruction at a given MI. karger.com
| Mechanical Index (MI) Range | Microbubble Behavior | Primary Oscillation Type | Persistence |
| Low (< 0.1-0.5) | Stable oscillation, imaging | Linear to Non-linear | Higher |
| Medium (0.15-0.3) | Non-linear oscillation, harmonics | Non-linear | Moderate |
| High (> 0.5) | Unstable oscillation, destruction | Inertial cavitation | Lower |
Note: Specific MI ranges for different behaviors can vary depending on the microbubble formulation and ultrasound system.
Pressure Wave Interaction and Microbubble Oscillation Analysis
The interaction of this compound microbubbles with ultrasound pressure waves results in dynamic oscillations. At low acoustic pressures (e.g., 150 kPa or lower), the microbubbles undergo relatively linear oscillations, meaning their expansion and contraction are nearly symmetrical and synchronous with the incident wave. nih.gov This linear behavior generates scattered ultrasound signals primarily at the fundamental frequency of the transmitted wave. nih.gov
As the acoustic pressure increases (e.g., 150-300 kPa), the microbubble oscillations become non-linear. nih.gov During the rarefaction phase (negative pressure), the microbubbles expand more significantly than they compress during the compression phase (positive pressure). nih.govmdpi.com This asymmetrical oscillation generates scattered waves that are distorted and contain not only the fundamental frequency but also additional frequency components known as harmonics (multiples of the fundamental frequency) and subharmonics (half the fundamental frequency). nih.govpatsnap.com
The analysis of these non-linear oscillations and the resulting harmonic signals is fundamental to contrast-specific ultrasound imaging techniques. patsnap.comopenaccessjournals.com Techniques like second harmonic imaging utilize the signals generated at twice the fundamental frequency to create images with improved contrast and reduced tissue signal interference. nih.govpatsnap.com The resonance frequency of a microbubble, where its scattering is strongest, is inversely proportional to its radius and is also influenced by the mechanical properties of its shell and the surrounding environment. researchgate.net Understanding these oscillation dynamics is crucial for optimizing ultrasound parameters for both diagnostic imaging and potential therapeutic applications. torontomu.caacs.orgacs.org
Preclinical Investigations of Perflutren
In Vitro Studies of Acoustic Characteristics and Stability
In vitro studies have investigated the acoustic properties and stability of Perflutren-filled microbubbles. These studies are crucial for understanding how the microbubbles respond to ultrasound waves and how long they maintain their structural integrity in a controlled environment. Research has explored the relationship between ultrasound pulse parameters, such as peak negative pressure and pulse duration, and the acoustic activation and vaporization of this compound-containing droplets or microbubbles.
For instance, studies using high-speed optical observations have examined the thresholds for bubble formation from perfluoropropane droplets when exposed to diagnostic ultrasound frequencies at different pressures and pulse durations. It has been shown that droplet vaporization is a probabilistic event, with the probability increasing with increasing peak acoustic pressure. nih.gov In vitro flow studies have also confirmed that both single-pulse harmonic and fundamental non-linear multipulse sequences can produce acoustic activation at mechanical index (MI) thresholds lower than those at which stable or inertial cavitation is detected. nih.gov
Data from in vitro studies can illustrate the acoustic activation thresholds under different ultrasound parameters.
| Ultrasound Parameter (Example) | Peak Negative Pressure (MPa) | Probability of Acoustic Activation (%) |
| Single pulse (1 MHz, 4 µs) | 1.06 | 50 |
| Single pulse (1 MHz, 4 µs) | 1.45 | 90 |
| Repeated pulse (1 MHz, 4 µs pulse duration, 100 µs interval, 5th pulse) | 0.92 | 50 |
These findings highlight the dependence of acoustic activation on the applied ultrasound energy and pulse sequence. The stability of microbubbles, including factors like shell composition and gas core, is also a key area of in vitro investigation, influencing their circulation time and performance.
Animal Model Research on Organ Perfusion Enhancement
Animal models have been widely used to evaluate the ability of this compound-containing microbubbles to enhance organ perfusion imaging. By administering microbubbles intravenously, researchers can visualize blood flow within the microvasculature of various organs using contrast-enhanced ultrasound (CEUS).
Studies in mice, for example, have utilized this compound lipid microspheres to measure regional myocardial blood flow over time. plos.org In these experiments, microbubbles are introduced into the circulation, and their reappearance following synchronous destruction by high-energy ultrasound pulses is quantified in specific regions. plos.org Parameters such as the steady-state level of microbubbles (A) and the rate of reappearance (β) are used to estimate regional blood flow (Aβ). plos.org This approach has been applied to study changes in myocardial perfusion in models of ischemia-reperfusion injury and the effects of interventions like cardiac postconditioning. plos.org
Preclinical studies in pigs have also employed this compound lipid microsphere contrast agents for hemodynamic analysis using contrast-enhanced endoscopic ultrasound (CE-EUS). riss.kr Such animal model research provides insights into how this compound microbubbles distribute within the circulatory system and enhance the visualization of perfusion in different organs under physiological and pathological conditions.
Assessment of Microbubble Hemodynamics in Preclinical Settings
The hemodynamic behavior of this compound microbubbles in preclinical settings, including their flow dynamics and how they are affected by blood flow velocity and pressure, has been assessed. Understanding microbubble hemodynamics is crucial for optimizing imaging techniques and interpreting contrast enhancement patterns.
Studies investigating ultrasound-mediated heating and cavitation have compared the behavior of different types of shelled microbubbles, including lipid-shelled ones similar to those used with this compound, in flowing phantoms. These studies have shown that temperature and cavitation activity can be influenced by flow velocity and acoustic power. aip.org For lipid-shelled microbubbles, temperature rise and cavitation activity generally increased with increasing acoustic power. aip.org The relationship with flow velocity can be more complex, with temperature rise sometimes increasing with flow velocity up to a certain point before decreasing at higher velocities. aip.org
Assessment of microbubble hemodynamics in vivo often involves analyzing time-intensity curves generated from CEUS data. These curves reflect the wash-in and wash-out of microbubbles in a region of interest, providing quantitative information about blood volume and flow velocity at the microvascular level. researchgate.net Preclinical studies in animal models of conditions like peripheral arterial disease have used this approach to assess skeletal muscle microvascular blood flow and perfusion. researchgate.netresearchgate.net
Investigations into Microvascular Interaction and Obstruction Potential
Preclinical investigations have also explored the interaction of this compound microbubbles with the microvasculature and their potential for causing obstruction. While microbubbles are designed to traverse the microcirculation freely, their size and behavior under ultrasound can influence their passage through small vessels.
Studies have noted that while this compound lipid microspheres are typically 1 to 3 µm in diameter, allowing them to circulate within the vasculature, they are generally too large to extravasate passively into tissues. jove.com However, research into phase-shift perfluorocarbon droplets, which can be condensed from gas-core microbubbles like those containing this compound, suggests that these smaller droplets (in the 100-200 nm range) may cross endothelial barriers and be acoustically activated extravascularly. nih.govjove.com This indicates a different interaction profile for the droplet form compared to the conventional microbubble.
The potential for microbubble-induced obstruction, particularly in the microcirculation, is a consideration in preclinical safety evaluations. Studies examining microbubble dynamics under ultrasound, including phenomena like inertial cavitation, provide data relevant to understanding the potential for mechanical effects on the microvasculature. nih.gov Research utilizing techniques like ultrasound localization microscopy (ULM), which tracks individual microbubbles, can offer high-resolution insights into microbubble flow within microvascular networks and potentially identify behaviors that could lead to transient or localized flow disturbances. arxiv.orgarxiv.orgresearchgate.netresearchgate.net
Clinical Research Applications of Perflutren Enhanced Ultrasound
Echocardiography Enhancement Research
In echocardiography, perflutren is used to improve the quality of ultrasound images of the heart, particularly in patients with suboptimal unenhanced studies. This enhancement aids in the assessment of cardiac structure and function.
Left Ventricular Opacification and Endocardial Border Delineation Studies
Numerous studies have investigated the efficacy of this compound in opacifying the left ventricular (LV) cavity and improving the delineation of the endocardial border, which is crucial for accurate assessment of LV size, function, and wall motion. Research has shown that this compound significantly improves LV cavity opacification and endocardial border delineation compared to placebo in patients with suboptimal baseline echocardiograms nih.gov. One study demonstrated clinically useful contrast in 89% of patients receiving this compound versus 0% in the placebo group nih.gov. Quantitative assessments using videodensitometry supported these findings nih.gov. Improvement in endocardial border delineation was observed in 91% of patients administered this compound, compared to 12% in the placebo group nih.gov. This improvement allowed for the evaluation of an average of 4 more myocardial segments per patient compared to baseline nih.gov. In some cases, this compound administration salvaged nondiagnostic baseline examinations, making them diagnostic in a significant percentage of eligible subjects nih.gov. Another study found that contrast-enhanced imaging improved visualized endocardial border length by 65% in end-diastolic views and 45% in end-systolic views researchgate.net.
Myocardial Perfusion Imaging Studies and Methodologies
This compound-enhanced ultrasound has also been explored for myocardial perfusion imaging (MPI). This application involves observing the transit of microbubbles through the myocardial microcirculation to assess blood flow to the heart muscle jacc.org. Methodologies often involve using low mechanical index ultrasound techniques to minimize microbubble destruction and allow for consistent visualization of myocardial contrast following intravenous injection jacc.org. By triggering ultrasound to capture images at specific points in the cardiac cycle or using very low mechanical index harmonic imaging, researchers have been able to visualize myocardial perfusion abnormalities jacc.org. The rate at which fresh microbubbles replenish the scan plane after deliberate disruption by the ultrasound beam can be observed to quantify microvascular flow rate and relative vascular volume openaccessjournals.com. Studies have shown that with intravenous perfluorocarbon contrast agents and nonlinear ultrasonographic imaging, detecting underperfused myocardial segments during stress echocardiography is feasible jacc.org. Initial studies using intermittent high mechanical index harmonic imaging with this compound demonstrated a high concordance between segmental perfusion scores obtained by contrast-enhanced echocardiography and radionuclide SPECT at rest and during stress jacc.org.
Evaluation in Stress Echocardiography Protocols
The utility of this compound in stress echocardiography protocols, including both exercise and pharmacologic stress, has been evaluated. This compound is used in stress echocardiography to improve visualization when baseline images are suboptimal europa.eu. Studies have investigated its impact on the accuracy and interpretability of stress echocardiograms. Research indicates that contrast echocardiography can improve endocardial visualization during stress testing jacc.org. The use of contrast agents can enhance left ventricular opacification and improve the delineation of the left ventricular endocardial border in the setting of stress echocardiography, where technically limited studies can be as high as 30 percent dicardiology.com. Studies have evaluated the safety and incremental benefit of using ultrasound contrast agents during stress echocardiography in multicenter settings jacc.org.
Pediatric Patient Studies and Efficacy Considerations
Research has extended to evaluating the efficacy of this compound-enhanced ultrasound in pediatric patients with suboptimal echocardiograms. Clinical trials have investigated the use of this compound lipid microsphere in this population diagnosticimaging.comfda.govgcs-web.com. Studies have demonstrated that left ventricular opacification with this compound can improve the assessment of ejection fraction and enhance the detection of wall motion abnormalities in pediatric patients diagnosticimaging.com. One pediatric clinical trial revealed improved ejection fraction assessment for 80% of patients and enhanced detection of wall motion abnormalities in 70% of patients diagnosticimaging.com. The FDA has granted approval for the use of this compound lipid microsphere in pediatric patients with suboptimal echocardiograms, based on findings from pediatric clinical trials diagnosticimaging.comgcs-web.com. These studies support that this compound facilitates improved visualization of the left ventricular endocardial border in children diagnosticimaging.com.
Non-Cardiac Applications of this compound-Enhanced Ultrasound Research
Beyond cardiac imaging, research has explored the use of this compound-enhanced ultrasound in non-cardiac applications, such as the characterization and detection of lesions in organs like the liver.
Investigational Applications in Oncology (e.g., Breast Cancer, Prostate Cancer, Glioblastoma)
Research into the application of this compound-enhanced ultrasound in oncology is ongoing, exploring its potential in imaging and facilitating treatment in various cancer types.
In Prostate Cancer , a Phase III clinical trial is investigating the use of this compound lipid microspheres with ultrasound as a non-invasive diagnostic tool cancer.gov. The study aims to collect multiparametric ultrasound data and correlate it with whole mount prostatectomy specimens to optimize imaging techniques, potentially using machine learning approaches cancer.gov. The goal is to determine if this compound can enhance ultrasound images of the prostate to aid in identifying cancer cancer.gov.
For Glioblastoma , research has focused on combining focused ultrasound with circulating microbubbles, including those containing this compound, to temporarily increase the permeability of the blood-brain barrier (BBB) mdpi.comfrontiersin.org. This approach is primarily investigated as a method to enhance the delivery of therapeutic agents to brain tumors, overcoming a major challenge in treating glioblastoma mdpi.comfrontiersin.org. While this compound microbubbles are used to achieve BBB modulation, the research emphasis in this context is often on the therapeutic aspect of drug delivery rather than solely on tumor imaging for characterization.
Specific research focusing exclusively on this compound-enhanced ultrasound imaging for characterizing breast cancer tumors was not prominently featured in the search results, which tended to focus on other imaging modalities or general links between PFAS and cancer risk mdpi.comnih.gov.
Cerebrovascular Imaging and Blood-Brain Barrier Modulation Research
This compound-containing microbubbles are utilized in research involving cerebrovascular imaging and the modulation of the blood-brain barrier. Ultrasound, in combination with microbubbles, can be used to visualize blood flow in the brain and temporarily disrupt the BBB clinicaltrials.eumdpi.comnih.gov. This temporary disruption is a key area of research for enabling the targeted delivery of drugs to the brain, which is typically restricted by the BBB mdpi.comnih.gov.
Clinical trials have employed this compound lipid microspheres (Definity) in conjunction with focused ultrasound to open the BBB in patients, such as in studies related to Alzheimer's disease fusfoundation.org. These studies have evaluated the safety and efficacy of this technique and quantified the volume of BBB opening achieved fusfoundation.org. Animal studies have also contributed to the understanding of BBB disruption induced by ultrasound and this compound microbubbles mdpi.comnih.gov.
Ocular Tumor Imaging Research
This compound lipid microspheres (Definity) are being investigated for their utility in imaging intraocular tumors, such as choroidal melanoma and choroidal hemangioma cancer.govarvojournals.orgarvojournals.orgtandfonline.com. The aim is to use this compound-enhanced ultrasound to improve the visualization of blood vessels within and around these tumors, which can aid in diagnosis and differentiation cancer.gov.
Quantitative analysis of contrast enhancement patterns using CEUS shows promise in distinguishing between benign and malignant choroidal lesions arvojournals.orgarvojournals.orgtandfonline.com. Studies have measured the time-averaged contrast enhancement in these tumors arvojournals.orgarvojournals.orgtandfonline.com.
| Tumor Type | Time-Averaged Contrast Difference (%) |
| Choroidal Hemangioma | +9.9% ± 5.2% (Mean ± SD) |
| Choroidal Melanoma | -4.2% ± 4.7% (Mean ± SD) |
Data derived from quantitative perfusion analysis using CEUS for choroidal tumors arvojournals.orgarvojournals.org.
Further analysis using Nakagami imaging alongside CEUS has also shown potential in differentiating these lesions based on tissue characteristics arvojournals.orgtandfonline.com.
Advanced Methodologies and Imaging Techniques with Perflutren
Real-Time Contrast-Enhanced Ultrasound Techniques
Real-time contrast-enhanced ultrasound (CEUS) techniques leverage the properties of perflutren microbubbles to provide dynamic information about blood flow and tissue perfusion. mdpi.commedultrason.ro Unlike conventional ultrasound, which may have difficulty visualizing blood flow due to similar echogenicity between blood and surrounding tissues, the highly echogenic microbubbles in this compound agents significantly enhance the ultrasound signal from blood. drugbank.comwikipedia.org This allows for real-time visualization of blood pool and microvascular flow. openaccessjournals.commdpi.com
The behavior of this compound microbubbles in an ultrasound field is dependent on the mechanical index (MI). openaccessjournals.com At low MI (<0.1), weak non-destructive nonlinear scattering occurs. openaccessjournals.com At low to medium MI (0.1–0.5), nonlinear signals (ultraharmonics) are detected. openaccessjournals.com At high MI (>0.5), the microbubbles can be destroyed, with the gas rapidly diffusing into the surroundings. openaccessjournals.com Real-time very-low mechanical index techniques are recommended for optimal assessment, allowing for enhanced detection of microbubbles within the left ventricular cavity and myocardium. asecho.orgasecho.org These techniques often utilize contrast-specific multi-pulse sequence schemes. asecho.orgasecho.org
CEUS with this compound has expanded the range of spatial and temporal resolution in radiological ultrasound diagnostics beyond cardiac applications. openaccessjournals.com
Quantitative Analysis of this compound-Enhanced Images
Quantitative analysis of this compound-enhanced ultrasound images provides objective data on parameters related to blood volume and flow. mdpi.comnih.gov This goes beyond qualitative visual assessment, offering more precise insights into tissue perfusion and ventricular opacification. nih.govopenaccessjournals.com
Videodensitometry for Left Ventricular Opacification Assessment
Videodensitometry is a quantitative method used to assess left ventricular opacification (LVO) following the administration of this compound. nih.govopenaccessjournals.comfda.gov This technique measures the intensity of the ultrasound signal within the left ventricular cavity, which is directly related to the concentration of microbubbles. nih.govfda.gov By quantifying the signal intensity, videodensitometry provides an objective measure of the degree and homogeneity of LVO, which is crucial for accurate assessment of left ventricular function and endocardial border delineation. openaccessjournals.comnih.govfda.gov Studies have shown that quantitative assessment of LVO with videodensitometry correlates well with visual assessments and demonstrates significant improvement in opacification with this compound compared to placebo. nih.gov
Quantification of Microvascular Flow Rate
This compound-enhanced ultrasound enables the quantification of microvascular flow rate. openaccessjournals.comnih.gov This is often achieved using techniques that involve the destruction and subsequent replenishment of microbubbles within a defined region of interest. openaccessjournals.comnih.govthieme-connect.de By applying high MI pulses, the microbubbles in the scan plane are deliberately disrupted. openaccessjournals.comnih.gov The rate at which fresh microbubbles from the surrounding microvasculature replenish the area is then observed and quantified from subsequent images. openaccessjournals.comnih.gov This replenishment rate is related to the microvascular flow velocity, and combined with the microvascular blood volume (estimated from the steady-state contrast intensity), allows for the estimation of microvascular flow rate. nih.govthieme-connect.de This methodology, sometimes referred to as disruption-replenishment analysis, provides valuable quantitative information about tissue perfusion. nih.govthieme-connect.de
Research findings using quantitative analysis techniques with this compound have demonstrated its utility in various applications. For example, studies have investigated the relationship between contrast signal intensity and microbubble concentration in phantom experiments, showing a linear relationship between measured intensity in decibels and concentration. mdpi.com In clinical studies, quantitative analysis has been used to assess perfusion in different tissues, such as hepatocellular carcinoma, showing higher perfusion indices in lesions compared to surrounding parenchyma. mdpi.com
Data from a study on left ventricular opacification with this compound using videodensitometry showed the following:
| Assessment Method | This compound (89% of patients) | Placebo (0% of patients) |
| Clinically Useful LVO | Observed | Not Observed |
Based on data from a study involving 211 patients with suboptimal baseline echocardiograms. nih.gov
Another study using videodensitometry to assess left ventricular opacification and endocardial border delineation with Optison (this compound Protein-Type A Microspheres) showed increased peak intensity in mid-chamber and apical views compared to non-contrast ultrasound. fda.gov
Integration with Multimodality Imaging Approaches (e.g., MRI-Ultrasound Fusion)
The integration of this compound-enhanced ultrasound with other imaging modalities, such as Magnetic Resonance Imaging (MRI), offers complementary diagnostic information and advanced procedural guidance. nki.nluroonkolojibulteni.com While MRI provides excellent soft tissue contrast and multi-planar capabilities, ultrasound offers high temporal resolution, portability, and real-time imaging. nki.nl Image fusion techniques combine the strengths of these modalities by registering images from different sources into a single reference frame. nki.nl
MRI-Ultrasound fusion has been explored in various clinical applications, including prostate biopsy guidance and breast imaging. nki.nluroonkolojibulteni.comnih.govnih.gov Although the provided search results specifically discuss MRI-Ultrasound fusion in the context of prostate imaging and breast imaging without explicit mention of this compound in this combined approach, the principle of integrating ultrasound's real-time capabilities with MRI's detailed anatomical information is relevant. nki.nluroonkolojibulteni.comnih.govnih.gov this compound-enhanced ultrasound, with its ability to visualize blood flow and enhance contrast, could potentially be integrated into such fusion workflows to provide real-time perfusion information overlaid onto detailed anatomical maps from MRI. wikipedia.org This could be particularly valuable in guiding interventions or characterizing lesions where both anatomical detail and vascularity are important.
Development and Optimization of Contrast-Specific Imaging Modes
The effective use of this compound-based contrast agents necessitates the development and optimization of contrast-specific imaging modes on ultrasound scanners. openaccessjournals.comasecho.orgmedultrason.ro These specialized modes are designed to preferentially detect the nonlinear signals produced by the oscillating microbubbles while suppressing the linear signals from surrounding tissues. openaccessjournals.comasecho.org
Contrast-specific imaging techniques, such as pulse inversion, power modulation, and harmonic imaging, are crucial for optimizing the signal-to-noise ratio and enhancing the visibility of the microbubbles. openaccessjournals.comasecho.orgasecho.org These modes exploit the nonlinear behavior of microbubbles when exposed to ultrasound pulses. openaccessjournals.com By cancelling out the linear tissue signals, a "contrast-only" image can be generated, highlighting the presence and distribution of the microbubbles in the blood pool and microvasculature. binasss.sa.cr
Optimization of ultrasound system settings, including mechanical index, gain, frequency, and focus, is also critical for achieving optimal contrast enhancement and minimizing microbubble destruction, especially when performing quantitative analysis. openaccessjournals.comasecho.orgdefinityimaging.comajronline.org The mechanical index, in particular, significantly influences microbubble behavior and persistence. openaccessjournals.comdefinityimaging.com Low MI imaging is generally preferred for visualizing microbubble presence and flow without causing significant destruction, while higher MI pulses may be used deliberately for techniques like flash replenishment. openaccessjournals.comajronline.org Ongoing efforts in developing and refining these contrast-specific imaging modes and optimization strategies are essential for maximizing the diagnostic utility of this compound-enhanced ultrasound. medultrason.ro
Pharmacokinetic and Pharmacodynamic Research of Perflutren Microbubbles
Systemic Circulation and Microbubble Persistence Studies
Following intravenous administration, perflutren microbubbles circulate systemically, acting as intravascular tracers openaccessjournals.comjacc.org. The persistence of these microbubbles in the systemic circulation is influenced by factors such as the composition and stability of the microbubble shell and the properties of the encapsulated gas myesr.org. This compound, being a high molecular weight and low solubility gas, diffuses slowly out of the microbubbles, contributing to their persistence in the vasculature for several minutes, allowing for diagnostic evaluation myesr.orgjacc.orgfda.gov.
Studies evaluating the pharmacokinetics of the this compound gas component have shown that it is rapidly cleared from the systemic circulation hres.cadefinityimaging.com. In healthy subjects, this compound concentrations in blood decline in a mono-exponential fashion definityimaging.com. The time to reach maximal concentrations of this compound in blood is typically between 1.0 and 2.0 minutes after the start of injection hres.ca. The mean half-life of this compound in blood has been reported to be around 1.3 to 1.9 minutes drugbank.comdefinityimaging.comnih.goveuropa.eu.
The persistence of clinically useful contrast enhancement, particularly left ventricular opacification (LVO), has been demonstrated for several minutes following administration openaccessjournals.com. For activated DEFINITY administered as a bolus dose, the mean duration of clinically useful contrast enhancement was approximately 2.7 to 3.9 minutes, depending on the dose definityimaging.com. Continuous infusion can prolong contrast enhancement openaccessjournals.com.
Elimination Pathways and Metabolite Research (e.g., Pulmonary Excretion)
This compound is a stable gas and is not metabolized in the body drugbank.comfda.govdefinityimaging.com. The primary route of elimination for the this compound gas component is through the lungs via expired air hres.caopenaccessjournals.comdefinityimaging.comnih.goveuropa.eunih.gov. Studies have shown that this compound is rapidly eliminated by the lungs, with most of the administered dose being cleared within 10 minutes hres.caeuropa.eufda.govdefinityimaging.com. In some studies, this compound was undetectable in blood and expired air after 4-5 minutes europa.eu. The percentage of the this compound dose excreted in expired air has been reported to be approximately 50% of the administered dose, although complete recovery can be higher fda.goveuropa.eufrontiersin.org.
The phospholipid components of the microbubble shell are thought to be metabolized into free fatty acids, which are handled by normal metabolic pathways drugbank.comdefinityimaging.com. The albumin component of albumin-shelled microbubbles is also expected to be metabolized through normal routes europa.eufda.govnih.gov.
Influence of Physiological Factors on Microbubble Pharmacokinetics (e.g., COPD, Gender)
Physiological factors can influence the pharmacokinetics of this compound microbubbles. Studies have investigated the impact of conditions such as Chronic Obstructive Pulmonary Disease (COPD) and factors like gender on this compound pharmacokinetics.
Research has also explored potential gender differences in this compound pharmacokinetics and pharmacodynamics. One study in healthy Chinese volunteers indicated that female subjects had lower blood drug concentrations (Cmax, AUClast, and AUC∞) compared to males nih.govresearchgate.net. While the time to maximum concentration (Tmax) and half-life (t1/2) were similar between genders, women showed slightly higher volume of distribution (Vss) and clearance (CL) researchgate.net. Additionally, female subjects showed slightly more and faster this compound excretion via the lungs than males nih.gov. Pharmacodynamic parameters related to ultrasound signal intensity also showed some gender differences, with female subjects having earlier tmax and t10 values and lower AUCpd compared to males nih.govresearchgate.net.
Data Table: Pharmacokinetic Parameters of this compound (DEFINITY)
| Parameter | Healthy Subjects (Mean ± SD or Mean) | COPD Subjects (Mean) |
| Half-life (blood) | 1.3 ± 0.69 minutes fda.govnih.gov / 1.3 minutes definityimaging.comeuropa.eu | 1.9 minutes definityimaging.comeuropa.eu |
| Tmax (blood) | 1.0 - 2.0 minutes hres.ca | Approximately 1.0 - 2.0 minutes hres.ca |
| Clearance | Similar to COPD subjects europa.eu | Similar to healthy subjects europa.eu |
Note: Data compiled from multiple sources, specific values and units may vary slightly between studies.
Correlation between Pharmacokinetics and Ultrasound Signal Intensity
A correlation exists between the pharmacokinetics of this compound and the intensity of the ultrasound signal observed during imaging hres.caeuropa.eunih.govresearchgate.net. The Doppler signal intensity has been shown to correspond well with measured and extrapolated this compound concentrations in blood hres.caeuropa.eu.
The time to maximum Doppler signal intensity (tmax) is similar to the time to maximum this compound blood concentration (tmax) hres.caeuropa.eu. For example, one study reported a tmax for Doppler signal intensity of 1.13 minutes compared to a this compound blood tmax of 1.77 minutes hres.caeuropa.eu. The decline in Doppler signal intensity also aligns with the decrease in measurable blood levels of this compound hres.caeuropa.eu. An observed 99% drop in Doppler signal intensity within 10 minutes, with a half-life of approximately 2 to 5 minutes, was consistent with the decline in this compound blood levels hres.caeuropa.eu.
Research indicates that the change in blood this compound concentration is related to the change in Doppler signal intensity over time, with the trends being close nih.govresearchgate.net. However, the peak time of blood drug concentration may be slightly delayed compared to the peak time of Doppler signal intensity nih.govresearchgate.net. While blood exposure parameters (Cmax, AUClast, AUC∞) can change, the acoustic intensity (max signal, AUCpd) may not change proportionally nih.gov.
Data Table: Correlation between this compound Pharmacokinetics and Doppler Signal Intensity
| Parameter | This compound Blood PK | Doppler Signal Intensity PD |
| Time to Maximum (tmax) | Approximately 1.0 - 2.0 minutes hres.caeuropa.eu | Approximately 1.13 minutes hres.caeuropa.eu |
| Decline over 10 minutes | Not detectable in most subjects hres.cadefinityimaging.com | Approximately 99% drop hres.caeuropa.eu |
| Half-life (t½) | Approximately 1.3 - 1.9 minutes drugbank.comfda.govdefinityimaging.comnih.goveuropa.eu | Approximately 2 - 5 minutes hres.caeuropa.eu |
| Correlation between concentration/exposure and signal intensity | Direct correlation observed hres.caeuropa.eunih.govresearchgate.net | Direct correlation observed hres.caeuropa.eunih.govresearchgate.net |
Note: Data compiled from multiple sources, specific values and units may vary slightly between studies.
Emerging Research Directions and Future Innovations
Perflutren in Targeted Molecular Imaging Research
Current research is exploring the potential of this compound-filled microbubbles as "third generation" agents for targeted molecular imaging. This involves modifying the surface of the microbubbles with specific ligands that can bind to molecular markers associated with various diseases. openaccessjournals.comopenaccessjournals.comajronline.org By targeting these biomarkers, researchers aim to achieve site-specific accumulation of the microbubbles, enabling the visualization of disease processes at a molecular level using ultrasound. ajronline.org Potential clinical applications being investigated include monitoring the biomarker status of vascular endothelium, visualizing tumor vasculature, and imaging areas of inflammation, ischemia-reperfusion injury, and thrombi. ajronline.org This approach promises to expand the capabilities of molecular imaging, offering potential for earlier disease detection, therapy monitoring, and guidance for procedures like biopsy and therapy. ajronline.org Studies have demonstrated the feasibility of using targeted albumin-shelled microbubbles, which can be labeled and conjugated with antibodies for dual molecular imaging, showing specific adherence to tumor vessels in animal models. researchgate.net
This compound Microbubbles in Ultrasound-Mediated Drug and Gene Delivery Systems
This compound microbubbles are being investigated as "fourth generation" agents for ultrasound-mediated drug and gene delivery. openaccessjournals.comopenaccessjournals.com The principle behind this application is the interaction of microbubbles with ultrasound waves, which can induce cavitation – the rapid oscillation and potential collapse of the bubbles. researchgate.netsci-hub.se This cavitation can lead to transient permeabilization of cell membranes, a phenomenon known as sonoporation, which facilitates the uptake of therapeutic agents like drugs and genes into targeted cells or tissues. researchgate.netsci-hub.se This approach offers the potential for site-specific delivery, potentially increasing the local concentration of therapeutic agents while minimizing systemic exposure and off-target effects. researchgate.netsci-hub.senih.gov Research includes incorporating drugs and genes directly into or onto the microbubbles, which can then be guided to a specific disease site, potentially using ligands for targeting. researchgate.net Studies are exploring modifications to microbubble shells, such as adding positive charges, to enhance their association with DNA and improve gene transfection efficiency under ultrasound exposure. nih.gov
Advancements in Microbubble Stability and Longevity for Extended Imaging
Improving the stability and longevity of microbubbles is a crucial area of research for extending their utility in imaging and therapeutic applications. Early ultrasound contrast agents had limited in vivo lifespans, often less than 5 minutes, which was insufficient for optimal imaging. openaccessjournals.comnih.gov The use of high molecular weight, low-solubility gases like perfluorocarbons, including this compound (C₃F₈), significantly improved stability and extended circulation time from seconds to minutes. ajronline.orgnih.govnih.gov Research continues to focus on optimizing the composition and properties of the microbubble shell, which can be made of materials like lipids, proteins (such as denatured human albumin), or polymers, to enhance stability and resistance to acoustic pressure and biological clearance mechanisms. sci-hub.senih.govnih.gov Factors influencing stability include the shell material, gas core composition, and size distribution of the microbubbles. sci-hub.senih.govnih.govthno.org Understanding the correlation between ultrasound parameters, such as mechanical index, and microbubble persistence is also an area of investigation. openaccessjournals.com
Role of this compound in Theranostic Approaches
This compound-filled microbubbles are being explored within the concept of theranostics, which combines diagnostic imaging capabilities with therapeutic functions. nih.govnih.gov In this approach, the microbubbles serve a dual purpose: providing contrast enhancement for ultrasound imaging to visualize a target site or monitor a therapeutic effect, and acting as carriers or activators for localized therapy. nih.govnih.gov For instance, ultrasound-triggered destruction of microbubbles can be used to mechanically disrupt tissue, enhance drug uptake, or induce vascular effects at a targeted location, such as within tumors. thno.org Research is investigating how this compound microbubbles, in combination with ultrasound, can be used to improve the detection and treatment of conditions like ovarian cancer and thrombosis by targeting specific molecular markers and facilitating localized therapeutic interventions. nih.govresearchgate.net This integrated approach aims to enhance the precision and efficacy of diagnosis and treatment, potentially leading to more personalized medicine strategies. nih.govnih.gov
Computational Modeling and Simulation of this compound Microbubble Behavior
Computational modeling and simulation play a significant role in understanding and predicting the complex behavior of microbubbles, including those filled with this compound, under various conditions, particularly in response to ultrasound fields and within biological systems. researchgate.net These models can simulate microbubble oscillation, cavitation dynamics, coalescence, breakup, and flow within vasculature. researchgate.net By using techniques like large eddy simulation and Lagrangian tracking, researchers can gain insights into how factors such as acoustic pressure, frequency, and surrounding tissue properties influence microbubble behavior. researchgate.net This computational work is crucial for optimizing ultrasound parameters for both imaging and therapeutic applications, designing microbubbles with improved properties, and understanding the underlying physical mechanisms of ultrasound-microbubble interactions, such as sonoporation and blood-brain barrier disruption. researchgate.netscholaris.ca Simulations can also help in developing strategies for targeted delivery and predicting microbubble distribution and persistence in vivo. researchgate.netarxiv.org
Integration with Mechanical Cardiac Support Devices Research
Research is exploring the feasibility and utility of using this compound microsphere contrast echocardiography in patients supported by mechanical cardiac support (MCS) devices, such as extracorporeal membrane oxygenation (ECMO) and ventricular assist devices. uq.edu.aujacc.org Echocardiography in patients with MCS can be challenging due to the complex environment and altered hemodynamics. uq.edu.aujacc.org Studies have demonstrated that contrast-enhanced transthoracic echocardiography (CE-TTE) with this compound microbubbles is technically feasible and can improve image quality and the assessment of cardiac structure and function in patients with various MCS devices. uq.edu.au While there were initial concerns about potential accelerated microbubble destruction by the MCS circuit or interference with the devices, research indicates that CE-TTE can provide incremental imaging benefit and help answer clinical questions in this patient population. uq.edu.aujacc.orgresearchgate.net Further research aims to optimize the use of contrast agents in these specific clinical scenarios. uq.edu.auresearchgate.net
Q & A
Basic Research: What is the mechanism by which perflutren enhances echocardiographic imaging, and how can researchers standardize its use in experimental models?
This compound’s lipid-coated octafluoropropane (C₃F₈) microspheres resonate under ultrasound frequencies (2–5 MHz), creating acoustic impedance differences between blood and gas-filled bubbles, thereby improving endocardial border delineation . To standardize use:
- Microsphere Activation : Activate via mechanical agitation (e.g., VIALMIX®) to ensure uniform suspension (1.2 × 10¹⁰ microspheres/mL) .
- Dosage Protocols : Use weight-based bolus injections (3 µL/kg over 30–60 seconds) followed by saline flush for ventricular opacification .
- In Vitro Validation : Validate resonance properties using phantom models simulating cardiac blood flow .
Basic Research: What are the standardized protocols for preparing and handling this compound in preclinical studies to ensure stability and reproducibility?
- Activation : Agitate vials for 45 seconds using a VIALMIX® to homogenize microspheres .
- Dilution : Post-activation, dilute with 0.9% saline to achieve isotonicity and prevent aggregation .
- Storage : Store unactivated vials at 2–8°C; use activated suspensions within 12 hours to avoid gas diffusion .
- Quality Control : Measure microsphere concentration via gas chromatography (GC) to verify C₃F₈ purity (>99%) and lipid-shell integrity .
Basic Research: What are the established safety profiles of this compound in preclinical models, and how should adverse events be monitored in clinical trials?
- Acute Toxicity : Monitor for cardiopulmonary reactions (e.g., hypoxia, arrhythmias) during/30 minutes post-injection .
- Neurotoxicity : Track seizure activity linked to transient blood-brain barrier disruption in animal models .
- Immunogenicity : Screen for hypersensitivity to polyethylene glycol (PEG) or lipid components in patient cohorts .
- Mitigation : Pre-dose antihistamines in high-risk populations and maintain crash carts with epinephrine .
Advanced Research: How can researchers design experiments to assess this compound’s systemic embolization risk in patients with cardiac shunts?
- Animal Models : Use rodents with induced right-to-left shunts; administer intra-arterial this compound to simulate microvascular occlusion .
- Imaging Metrics : Quantify microsphere trapping in cerebral/renal arterioles via histopathology or contrast-enhanced MRI .
- Dosage Correlation : Compare embolization rates at clinical doses (3 µL/kg) vs. supra-therapeutic doses (50 µL/kg) .
- Statistical Tools : Apply logistic regression to correlate shunt severity with adverse event incidence .
Advanced Research: What methodological challenges arise in analyzing this compound’s pharmacokinetics, particularly in populations with chronic obstructive pulmonary disease (COPD)?
- Gas Elimination : Measure blood half-life (1.9 minutes in COPD vs. 1.3 minutes in healthy subjects) using GC-MS .
- Lung Clearance : Quantify C₃F₈ excretion via expired air sampling and compare alveolar-capillary diffusion rates .
- Confounding Factors : Adjust for reduced pulmonary filtration efficiency in COPD using compartmental PK modeling .
- Ethical Constraints : Limit repeated dosing in COPD cohorts due to hypoxia risk .
Advanced Research: How can researchers reconcile contradictory data on this compound’s neurotoxicity between clinical case reports and preclinical studies?
- Controlled Variables : Standardize ultrasound parameters (mechanical index <0.8) to minimize microbubble cavitation-induced BBB disruption .
- Species-Specific Differences : Compare rodent neurovascular physiology to humans using translational MRI biomarkers .
- Retrospective Analysis : Pool data from post-marketing surveillance (FDA Adverse Event Reporting System) to identify risk factors (e.g., seizure history) .
- In Silico Modeling : Simulate microbubble dynamics near cerebral vasculature using finite-element analysis .
Advanced Research: What methodologies are optimal for evaluating this compound’s efficacy in renal imaging, particularly in patients with chronic kidney disease (CKD)?
- Contrast Kinetics : Time-intensity curve (TIC) analysis to quantify renal cortical perfusion in CKD stages 3–4 .
- Dosage Adjustments : Reduce bolus doses (1–2 µL/kg) in CKD patients to avoid theoretical glomerular trapping .
- Comparative Studies : Use split-bolus CT or gadolinium-enhanced MRI as reference standards for diagnostic accuracy (DxA) .
- Safety Monitoring : Track serum creatinine pre/post-imaging; exclude patients with eGFR <30 mL/min/1.73m² .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
